4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
dimethyl 1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O7/c1-25-14(22)9-4-6-10(7-5-9)17-11(21)8-20-13(16(24)27-3)12(18-19-20)15(23)26-2/h4-7H,8H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIQREMHVJSMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring:
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Functionalization of the Phenyl Ring: The methoxycarbonyl group can be introduced via esterification reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the phenyl ring and the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The incorporation of the methoxycarbonyl group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy against microbial pathogens.
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Anticancer Properties
- Triazole compounds have been investigated for their anticancer potential. In vitro studies demonstrate that 4,5-dimethyl triazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Specific derivatives have shown promise in targeting breast cancer and leukemia cells.
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Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
Agricultural Applications
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Pesticidal Activity
- The compound has been evaluated for its pesticidal properties against various agricultural pests. Its triazole structure is known to interfere with fungal cell wall synthesis, making it an effective fungicide. Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops.
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Herbicidal Properties
- Research has also explored its potential as a herbicide. The compound's ability to disrupt metabolic pathways in plants can lead to effective weed control without harming desirable crops.
Synthesis and Characterization
The synthesis of 4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Data Tables
Case Studies
- Antimicrobial Study : A study conducted on various triazole derivatives demonstrated that modifications in the side chains significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Candida albicans.
- Anticancer Research : A series of experiments showed that specific derivatives could reduce cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
- Field Trials for Pesticide Application : Trials involving crops treated with formulations containing this compound showed a reduction in disease incidence by up to 70% compared to untreated controls.
Mechanism of Action
The mechanism of action of 4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Dimethyl 1-(2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research applications.
Biological Activity
The compound 4,5-dimethyl 1-({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4,5-dicarboxylate represents a novel addition to the class of 1,2,3-triazole derivatives known for their diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(methoxycarbonyl)phenyl isocyanate with various triazole derivatives. The method often employs standard organic synthesis techniques such as refluxing in appropriate solvents and purification through chromatographic methods. For example, the compound can be synthesized via the coupling of 1H-1,2,3-triazole-4-carboxylic acid derivatives with methoxycarbonyl phenyl groups using carbamoylation reactions.
Anticancer Properties
Research indicates that compounds within the triazole family exhibit significant anticancer activity . For instance, studies have shown that derivatives similar to the target compound display potent antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Commonly used models include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.1 μM for MCF-7) indicating strong efficacy compared to established chemotherapeutics like doxorubicin .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Morphological changes such as chromatin condensation and membrane blebbing have been observed in treated cells.
- DNA Damage : Compounds can induce DNA fragmentation and damage without direct intercalation into DNA structures .
- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential has also been noted as a contributing factor to cell death .
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the evaluation of a related triazole derivative against leukemia cell lines such as K-562 and HL-60. The compound exhibited comparable potency to doxorubicin and was effective in inducing apoptosis through mitochondrial pathways . This suggests that similar mechanisms may be at play for our target compound.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural characteristics:
- Substituent Positioning : Ortho-substituted phenyl groups generally enhance activity compared to meta or para substitutions.
- Functional Groups : The presence of electron-withdrawing groups like carbonyls can significantly affect potency by altering electronic properties and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
